![molecular formula C12H17ClN2 B2937332 2-Chloro-5-[(3-methylpiperidin-1-yl)methyl]pyridine CAS No. 861211-47-4](/img/structure/B2937332.png)
2-Chloro-5-[(3-methylpiperidin-1-yl)methyl]pyridine
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Overview
Description
“2-Chloro-5-[(3-methylpiperidin-1-yl)methyl]pyridine” is a chemical compound with the empirical formula C12H15ClN2O . It is used for the synthesis of various pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of “2-Chloro-5-[(3-methylpiperidin-1-yl)methyl]pyridine” consists of a pyridine ring substituted at the 2nd position with a chlorine atom and at the 5th position with a [(3-methylpiperidin-1-yl)methyl] group .Scientific Research Applications
Synthesis and Coordination Chemistry
2-Chloro-5-[(3-methylpiperidin-1-yl)methyl]pyridine and related derivatives have been explored for their synthesis and coordination chemistry, presenting a potential for the development of luminescent lanthanide compounds useful in biological sensing and iron complexes with unique thermal and photochemical properties. This exploration contributes to the understanding of versatile terpyridine analogues' synthesis and their complex chemistry, including their advantages and limitations compared to more widely investigated terpyridines (Halcrow, 2005).
Structural and Spectroscopic Analysis
A novel protocol led to the synthesis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile from a derivative of 2-Chloro-5-[(3-methylpiperidin-1-yl)methyl]pyridine, providing insights into its structural differences compared to similar compounds. This work included X-ray diffraction, FT-IR, FT-R, NMR spectroscopy, and UV–vis absorption and fluorescence spectroscopy techniques to study the compound's structural features and spectral properties (Tranfić et al., 2011).
Separation and Purification Techniques
The study on 2-Chloro-5-trichloromethylpyridine, an important intermediate for medicines and pesticides, highlights methods like extraction, distillation, and column chromatography for the separation and purification of related compounds, achieving over 99% purity. This research underscores the significance of efficient purification processes in the production of high-purity intermediates for pharmaceutical and agricultural applications (Su Li, 2005).
Synthesis for Medicinal Applications
2-Chloro-4-(piperidin-1-ylmethyl)pyridine, a related compound, serves as an intermediate for lafutidine synthesis. Its production process from 2-amino-4-methylpyridine through successive chlorination and condensation steps, with an overall yield of about 62%, illustrates the application of 2-Chloro-5-[(3-methylpiperidin-1-yl)methyl]pyridine derivatives in creating therapeutic agents (Shen Li, 2012).
Molecular Docking and In Vitro Screening
In the realm of drug discovery, novel pyridine and fused pyridine derivatives, starting from compounds related to 2-Chloro-5-[(3-methylpiperidin-1-yl)methyl]pyridine, have been synthesized and subjected to in silico molecular docking screenings. These screenings aimed at identifying potential therapeutic agents, showcasing the compound's role in the development of new drugs with antimicrobial and antioxidant activities (Flefel et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be an important intermediate in the synthesis of various pharmaceuticals and pesticides .
Mode of Action
As an intermediate, its role would typically involve reacting with other compounds to form the active ingredient in a pharmaceutical or pesticide .
Biochemical Pathways
As an intermediate, it is likely involved in various biochemical reactions during the synthesis of the final product .
Action Environment
Like any chemical compound, factors such as temperature, ph, and presence of other chemicals could potentially affect its stability and reactivity .
properties
IUPAC Name |
2-chloro-5-[(3-methylpiperidin-1-yl)methyl]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-10-3-2-6-15(8-10)9-11-4-5-12(13)14-7-11/h4-5,7,10H,2-3,6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHKQMBZERYYJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[(3-methylpiperidin-1-yl)methyl]pyridine |
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